molecular formula C9H11ClINO2 B2529429 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride CAS No. 2137733-50-5

3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride

Cat. No.: B2529429
CAS No.: 2137733-50-5
M. Wt: 327.55
InChI Key: NPODVCXCPWIDEX-UHFFFAOYSA-N
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Description

3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride is an organic compound with the molecular formula C9H11ClINO2. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of an amino group, an iodophenyl group, and a propanoic acid moiety, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride typically involves the iodination of a phenylpropanoic acid derivative followed by the introduction of an amino group. One common method includes the following steps:

    Iodination: A phenylpropanoic acid derivative is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the phenyl ring.

    Amination: The iodinated intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phenylpropanoic acid derivatives.

Scientific Research Applications

3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biochemical pathways and as a probe in biological assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and iodophenyl groups play crucial roles in its binding affinity and specificity towards these targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid
  • (S)-2-Amino-3-(4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl)propanoic acid

Uniqueness

3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride is unique due to its specific structural features, such as the position of the iodine atom on the phenyl ring and the presence of both amino and propanoic acid groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-amino-3-(3-iodophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2.ClH/c10-7-3-1-2-6(4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPODVCXCPWIDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137733-50-5
Record name 3-amino-3-(3-iodophenyl)propanoic acid hydrochloride
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